2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185116-63-5
VCID: VC0020560
InChI: InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2;
SMILES: COC1=C(C(=NC=C1)CCl)OC.Cl
Molecular Formula: C8H11Cl2NO2
Molecular Weight: 231.124

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride

CAS No.: 1185116-63-5

Cat. No.: VC0020560

Molecular Formula: C8H11Cl2NO2

Molecular Weight: 231.124

* For research use only. Not for human or veterinary use.

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride - 1185116-63-5

Specification

CAS No. 1185116-63-5
Molecular Formula C8H11Cl2NO2
Molecular Weight 231.124
IUPAC Name 2-[chloro(dideuterio)methyl]-5,6-dideuterio-3-methoxy-4-(trideuteriomethoxy)pyridine;hydrochloride
Standard InChI InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2;
Standard InChI Key YYRIKJFWBIEEDH-JDCLFIOBSA-N
SMILES COC1=C(C(=NC=C1)CCl)OC.Cl

Introduction

Chemical Structure and Properties

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride is a deuterated analog of 2-chloromethyl-3,4-dimethoxypyridine. The compound features a pyridine ring with a chloromethyl group and two methoxy groups at positions 3 and 4, with seven hydrogen atoms replaced by deuterium (a stable isotope of hydrogen). This deuteration significantly impacts the compound's physical and spectroscopic properties while maintaining similar chemical reactivity to its non-deuterated counterpart.

The compound has a molecular weight of 224.08 g/mol and presents as a crystalline solid under standard conditions. Its chemical structure combines the reactivity of the chloromethyl group with the electron-donating properties of the methoxy substituents, creating a versatile molecule for various chemical transformations.

Physical Properties

The physical properties of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride are summarized in the table below:

PropertyValue
Molecular Weight224.08 g/mol
Physical StateCrystalline solid
SolubilitySoluble in polar organic solvents
Melting PointSimilar to non-deuterated analog
StabilityEnhanced compared to non-deuterated version

Significance in Analytical Chemistry

The deuteration pattern of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride makes it particularly valuable in nuclear magnetic resonance (NMR) spectroscopy applications. The presence of deuterium atoms creates distinct spectroscopic profiles that enable researchers to track the compound in complex biological matrices and reaction mixtures.

The compound's importance extends to its use as an internal standard in quantitative analyses, where the deuterated structure provides a nearly identical chemical behavior but distinctly different mass spectral signature compared to the non-deuterated compound.

Synthesis and Preparation Methods

Synthetic Routes

While the search results don't provide a specific synthesis route for the deuterated version, the preparation of the non-deuterated analog (2-chloromethyl-3,4-dimethoxypyridine hydrochloride) provides valuable insights that can be adapted for deuteration processes.

The patent information describes a synthetic pathway starting from maltol that proceeds through seven key steps: methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . This method reportedly yields over 75% of the final product with good purity.

Detailed Synthesis Steps

The preparation method for the non-deuterated analog, which would precede deuteration, involves the following sequence:

  • Methylation: Maltol is treated with sodium hydroxide and dimethyl phosphate under controlled temperature (0-2°C) to produce 3-methoxy-2-methyl-4H-pyran-4-one .

  • Ammonification: The methylated product is reacted with ammonia at 40-45°C to form 3-methoxy-2-methyl-4(1H)-pyridone .

  • Chlorination: Treatment with phosphorus oxychloride under reflux conditions produces 4-chloro-3-methoxy-2-picoline .

  • Oxidation: The picoline derivative is oxidized using hydrogen peroxide in glacial acetic acid to form the corresponding N-oxide .

  • Methoxy substitution: The N-oxide undergoes substitution with sodium methoxide to introduce the second methoxy group .

  • Hydroxymethylation: This step produces 2-methylol-3,4-dimethoxy-pyridine .

  • Secondary chlorination: The final step involves chlorination of the methylol group using sulfur oxychloride to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride .

Deuteration Considerations

For the deuterated version, additional steps would be required to introduce the seven deuterium atoms at specific positions. This typically involves:

  • Exchange reactions using deuterated solvents under catalytic conditions

  • Starting with deuterated precursors

  • Employing specialized deuteration reagents such as D₂O/DCl or CD₃OD

Applications in Research and Industry

Pharmaceutical Research Applications

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride serves as an important reference standard in pharmaceutical testing and development. Its applications include:

  • Analytical method validation

  • Quality control processes

  • Metabolic stability studies

  • Drug-drug interaction assessments

  • Pharmacokinetic investigations

The deuterated nature of this compound makes it particularly valuable for isotope dilution mass spectrometry (IDMS) studies, where it can be used to quantify the non-deuterated analog in biological samples with high accuracy.

Use as an Internal Standard

The compound's primary value in analytical chemistry stems from its role as an internal standard. The table below highlights key advantages of using 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride in analytical applications:

AdvantageExplanation
Chromatographic Co-elutionNearly identical retention time to non-deuterated analog
Distinct Mass SpectraEasily differentiated in mass spectrometry
Metabolic StabilityDeuteration often slows metabolic processes
Matrix Effect CompensationExperiences similar matrix effects as the analyte
Synthesis Pathway TrackingEnables monitoring of reaction progress

Medicinal Chemistry Applications

In medicinal chemistry, 2-Chloromethyl-3,4-dimethoxypyridine and its derivatives have been investigated for their potential in synthesizing biologically active compounds. The chloromethyl group serves as a reactive handle for further functionalization, allowing for the attachment of various pharmacophores.

Comparative Analysis

Comparison with Non-deuterated Analog

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride differs from its non-deuterated counterpart primarily in its mass and spectroscopic properties. The following table provides a comparison between the two compounds:

Property2-Chloromethyl-3,4-dimethoxypyridine HCl2-Chloromethyl-3,4-dimethoxypyridine-d7 HCl
Molecular Weight217.08 g/mol (estimated)224.08 g/mol
NMR SignalsStandard proton signalsReduced signals due to deuteration
Metabolic StabilityStandardPotentially enhanced
Mass SpectrumBase molecular ion at m/z 217Base molecular ion at m/z 224
Chemical ReactivityReference standardSimilar to non-deuterated version

Structural Analogs

Several compounds share structural similarities with 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride. These include:

CompoundStructural FeaturesApplications
2-Chloromethyl-3,4-dimethoxypyridineNon-deuterated versionPharmaceutical intermediate
2-Methoxy-3-chloropyridineSingle methoxy group, different substitution patternDiverse synthetic applications
2-Aminomethyl-3,4-dimethoxypyridineAmino group instead of chloromethylDifferent biological activities

Research Significance and Future Directions

Current Research Applications

The unique properties of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride make it valuable in several research areas:

  • Quantitative bioanalytical methods development

  • Metabolism and pharmacokinetic studies

  • Structure-activity relationship investigations

  • Chemical reaction mechanism studies

Analytical Considerations

Detection and Quantification Methods

The analysis of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride typically involves:

  • Liquid chromatography coupled with mass spectrometry (LC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Infrared spectroscopy for structural confirmation

  • High-performance liquid chromatography (HPLC) for purity assessment

Stability Considerations

The stability profile of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride differs from its non-deuterated counterpart due to the kinetic isotope effect. This effect potentially increases the compound's stability under certain conditions, particularly in metabolic environments where C-H/C-D bond breaking might be involved in the rate-determining step.

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride represents an important tool in analytical and pharmaceutical chemistry. Its deuterated structure makes it particularly valuable as a reference standard and internal standard in quantitative analyses. Despite the limited information available specifically for the deuterated version, understanding of the non-deuterated analog provides valuable insights into its properties and applications.

The synthesis of this compound, while complex, builds upon established methods for preparing the non-deuterated version, with additional steps for introducing deuterium atoms at specific positions. Future research will likely focus on optimizing these synthetic routes and expanding the applications of this compound in pharmaceutical development and analytical chemistry.

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